molecular formula C12H10ClN5O2 B11034845 N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11034845
M. Wt: 291.69 g/mol
InChI Key: QHUQMKIEYIXVAT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a triazolopyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-amino-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The chlorophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further study in enzyme kinetics and inhibition mechanisms.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its triazolopyrimidine core is a common motif in many drugs, suggesting that it could be developed into a pharmaceutical agent with specific biological activity.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: These compounds share a similar core structure and have been studied for their biological activity.

    Imidazopyrimidines: Another class of heterocyclic compounds with potential medicinal applications.

    Benzotriazoles: Known for their stability and reactivity, these compounds are used in various chemical and industrial applications.

Uniqueness

N-(2-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H10ClN5O2

Molecular Weight

291.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C12H10ClN5O2/c13-7-3-1-2-4-8(7)16-11(20)9-5-10(19)17-12-14-6-15-18(9)12/h1-4,6,9H,5H2,(H,16,20)(H,14,15,17,19)

InChI Key

QHUQMKIEYIXVAT-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC=N2)NC1=O)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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